molecular formula C10H10Cl4O2S2 B13999947 2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol CAS No. 3388-66-7

2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol

Cat. No.: B13999947
CAS No.: 3388-66-7
M. Wt: 368.1 g/mol
InChI Key: YECROECUTGYTAH-UHFFFAOYSA-N
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Description

2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol is a chemical compound characterized by the presence of tetrachlorobenzene and disulfane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol typically involves the electrophilic halogenation of benzenes and some chlorobenzenes . The reaction conditions often require specific catalysts and controlled environments to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, where 1,3,5-trichlorobenzene is chlorinated to produce 1,2,3,4-tetrachlorobenzene . This intermediate can then be further processed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism by which 2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol exerts its effects involves interactions with molecular targets and pathways. The disulfane groups can interact with various enzymes and proteins, potentially altering their activity. The tetrachlorobenzene ring may also interact with cellular membranes and other structures, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol is unique due to its combination of tetrachlorobenzene and disulfane groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

3388-66-7

Molecular Formula

C10H10Cl4O2S2

Molecular Weight

368.1 g/mol

IUPAC Name

2-[2,3,5,6-tetrachloro-4-(2-hydroxyethylsulfanyl)phenyl]sulfanylethanol

InChI

InChI=1S/C10H10Cl4O2S2/c11-5-7(13)10(18-4-2-16)8(14)6(12)9(5)17-3-1-15/h15-16H,1-4H2

InChI Key

YECROECUTGYTAH-UHFFFAOYSA-N

Canonical SMILES

C(CSC1=C(C(=C(C(=C1Cl)Cl)SCCO)Cl)Cl)O

Origin of Product

United States

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